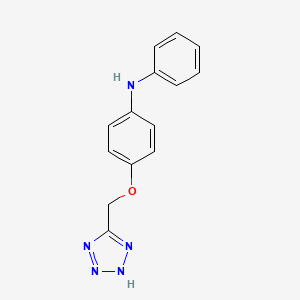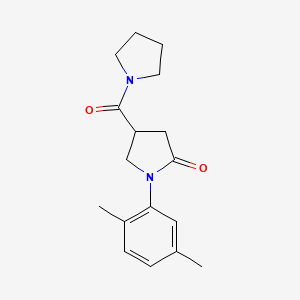![molecular formula C22H17N3O2 B4436774 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4436774.png)
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one
描述
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one, also known as DIQ, is a synthetic compound that belongs to the class of isoquinoline alkaloids. It has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
作用机制
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one exerts its pharmacological effects by modulating the activity of various molecular targets, including DNA topoisomerase IIα, NMDA receptors, GABA receptors, and glutamate receptors. In cancer cells, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one inhibits the activity of DNA topoisomerase IIα, leading to DNA damage and cell death. In the brain, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one modulates the activity of NMDA receptors, which are critical for synaptic plasticity and learning and memory. 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has also been shown to modulate the activity of GABA receptors, which are involved in anxiety and epilepsy, and glutamate receptors, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one induces DNA damage and cell death by inhibiting the activity of DNA topoisomerase IIα. In the brain, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one modulates the activity of NMDA receptors, leading to changes in synaptic plasticity and learning and memory. 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has also been shown to modulate the activity of GABA and glutamate receptors, leading to changes in neurotransmission and behavior.
实验室实验的优点和局限性
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has several advantages for laboratory experiments, including its high potency and selectivity for various molecular targets, its ability to cross the blood-brain barrier, and its well-characterized pharmacological effects. However, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one also has some limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for specialized equipment and expertise for its synthesis and analysis.
未来方向
There are several future directions for research on 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one, including its potential applications in cancer therapy, neuroprotection, and cognitive enhancement. Further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects, as well as its potential side effects and toxicity. Additionally, the development of new synthetic methods and analogs of 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties. Finally, the use of 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one as a tool to study the molecular and cellular basis of various diseases and disorders may provide new insights into their pathophysiology and potential therapeutic targets.
科学研究应用
8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been shown to exhibit anti-cancer activity by inhibiting the activity of DNA topoisomerase IIα, a critical enzyme that is overexpressed in many cancer cells. Additionally, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been found to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. In neuroscience, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity and learning and memory. Furthermore, 8-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one has been shown to modulate the activity of GABAergic and glutamatergic neurotransmission, which are involved in various neurological disorders.
属性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-21(24-12-11-15-5-1-2-6-16(15)13-24)17-9-10-20-23-19-8-4-3-7-18(19)22(27)25(20)14-17/h1-10,14H,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVQUVNRYVSBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CN4C(=NC5=CC=CC=C5C4=O)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4436698.png)
![N-(2-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436706.png)


![1-(cyclohexylmethyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B4436738.png)
![4-[(allylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4436742.png)
![N-(4-methylbenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4436761.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4436780.png)

![ethyl 4-[3-(4-isopropylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4436793.png)

